molecular formula C7H4ClF2NO2 B13537185 5-Chloro-6-(difluoromethyl)nicotinic acid

5-Chloro-6-(difluoromethyl)nicotinic acid

Cat. No.: B13537185
M. Wt: 207.56 g/mol
InChI Key: XCQPICPQMPXJPD-UHFFFAOYSA-N
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Description

5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a chlorine atom at the 5th position, a difluoromethyl group at the 6th position, and a carboxylic acid group at the 3rd position on the pyridine ring. The unique arrangement of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid typically involves the introduction of the difluoromethyl group and the carboxylic acid group onto a pyridine ring. One common method involves the chlorination and fluorination of a pyridine precursor. For example, starting with 3-picoline, the compound can be synthesized through a series of steps including chlorination, fluorination, and carboxylation .

Industrial Production Methods

Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The process may involve the use of trichloromethyl-pyridine as an intermediate, followed by selective fluorination and subsequent functional group transformations to introduce the carboxylic acid group .

Chemical Reactions Analysis

Types of Reactions

5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.

Scientific Research Applications

5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the difluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets, while the carboxylic acid group can influence its solubility and bioavailability .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The unique combination of the chlorine, difluoromethyl, and carboxylic acid groups in 5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid imparts distinct chemical properties that differentiate it from other similar compounds. These properties include enhanced reactivity in substitution and coupling reactions, as well as specific biological activities that make it valuable in scientific research and industrial applications .

Properties

Molecular Formula

C7H4ClF2NO2

Molecular Weight

207.56 g/mol

IUPAC Name

5-chloro-6-(difluoromethyl)pyridine-3-carboxylic acid

InChI

InChI=1S/C7H4ClF2NO2/c8-4-1-3(7(12)13)2-11-5(4)6(9)10/h1-2,6H,(H,12,13)

InChI Key

XCQPICPQMPXJPD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1Cl)C(F)F)C(=O)O

Origin of Product

United States

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